1-methyl-1H-pyrrolo[1,2-a]benzimidazole
Description
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-methyl-1H-pyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H10N2/c1-8-6-7-11-12-9-4-2-3-5-10(9)13(8)11/h2-8H,1H3 |
InChI Key |
IDHDVEJTQQWKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2=NC3=CC=CC=C3N12 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
1H-Imidazo[1,2-a]benzimidazole Derivatives
- Structure : Fused imidazole-benzimidazole system.
- Synthesis : Typically synthesized via cyclocondensation or cycloaddition reactions.
- Example : RU 576 (1H-imidazo[1,2-a]benzimidazole derivative) showed IOP-lowering activity at 0.2% concentration but lacked efficacy at 0.1% and 0.4% .
Pyrimido[1,2-a]benzimidazoles Structure: Pyrimidine ring fused with benzimidazole. Synthesis: Achieved via multi-step cyclocondensation. Activity: Demonstrated IOP reduction in ocular normotensive rats and antiviral effects against picornaviruses .
Pyrido[1,2-a]benzimidazoles
- Structure : Pyridine fused with benzimidazole.
- Synthesis : Prepared from substituted benzimidazoles and carbonyl reagents.
- Activity : Antimicrobial activity against Staphylococcus aureus and Candida albicans .
Pyrrolo[1,2-a]indole (PI) Aziridinyl Quinones Structure: Pyrrole fused with indole, lacking the benzimidazole ring. Synthesis: Similar aziridinyl quinone frameworks. Activity: Lacked cytotoxicity and DNA reductive alkylation compared to pyrrolo[1,2-a]benzimidazole (PBI) analogs .
Table 1: Comparative Pharmacological Profiles
Key Findings:
- IOP Modulation : Imidazo- and pyrimido-benzimidazoles exhibit concentration-dependent efficacy, with optimal activity at 0.2–0.4% concentrations. RU 576’s activity peaked at 0.2%, highlighting the importance of substituent positioning .
- Antitumor Activity : PBIs outperform PI analogs due to the benzimidazole ring’s electron-deficient nature, enabling DNA alkylation and hydrogen bonding .
- Structural Determinants : The benzimidazole moiety is critical for ROCK inhibition (IOP reduction) and DNA interaction (antitumor activity). Its replacement with indole (PI) abolishes activity .
Computational and Pharmacophore Analysis
- Pharmacophore Models : For IOP-lowering imidazo- and pyrimido-benzimidazoles, key features include a planar aromatic system, hydrogen-bond acceptors, and hydrophobic substituents .
- Neural Network Predictions : Models correlate IOP activity with molecular descriptors like polar surface area and logP, aiding in designing derivatives with enhanced efficacy .
Preparation Methods
Mamedov Heterocycle Rearrangement Method
One notable and green synthetic approach to prepare 1-methyl-1H-pyrrolo[1,2-a]benzimidazole involves the Mamedov heterocycle rearrangement. This method is characterized by:
- Reaction Conditions: Mild, conducted at room temperature.
- Solvent: Acetic acid (HOAc) as the sole solvent.
- Mechanism: The rearrangement facilitates the fusion of pyrrole and benzimidazole rings under mild acidic conditions.
- Yields: Moderate to good yields are typically obtained.
- Advantages: Environmentally friendly due to mild conditions and minimal solvent use.
This method has been successfully applied to synthesize a series of benzimidazole derivatives, including 1-methyl-1H-pyrrolo[1,2-a]benzimidazole, demonstrating its efficiency and simplicity.
One-Pot Three-Component Reaction
Another advanced synthetic route is the one-pot three-component reaction involving:
- Reactants: 1-substituted benzimidazoles, alkyl bromoacetates (e.g., ethyl bromoacetate), and electron-deficient alkynes.
- Solvent: 1,2-epoxybutane.
- Temperature: Reflux conditions (~80-100°C) for approximately 24 hours.
-
- Initial N-alkylation of benzimidazole with alkyl bromoacetate forms benzimidazolium salts.
- The bromide ion attacks the epoxide ring of 1,2-epoxybutane, generating benzimidazolium N-ylides.
- These ylides undergo 1,3-dipolar cycloaddition with activated alkynes, forming primary cycloadducts.
- Subsequent ring-opening and ring-closure reactions yield pyrrolo[1,2-a]benzimidazole derivatives, including 1-methyl-1H-pyrrolo[1,2-a]benzimidazole.
Product Distribution: The reaction often produces a mixture of pyrrolo[1,2-a]quinoxalin-4-ones and pyrrolo[1,2-a]benzimidazoles, with the latter isolated in smaller amounts depending on reaction conditions and substrate structures.
Purification: Products are isolated by crystallization and silica gel chromatography.
Analytical Characterization: Structures confirmed by elemental analysis, IR, and advanced NMR spectroscopy (1H, 13C, 15N, and 2D NMR techniques).
This method allows for structural diversity and functionalization of the pyrrolo[1,2-a]benzimidazole core, making it valuable for medicinal chemistry applications.
Comparative Summary of Preparation Methods
| Preparation Method | Reaction Conditions | Solvent | Key Reactants | Yield | Advantages | Notes |
|---|---|---|---|---|---|---|
| Mamedov Heterocycle Rearrangement | Room temperature, mild | Acetic acid (HOAc) | Benzimidazoles | Moderate to good | Green, simple, mild conditions | Suitable for benzimidazole derivatives |
| One-Pot Three-Component Reaction | Reflux (~24 h) | 1,2-Epoxybutane | 1-Substituted benzimidazoles, alkyl bromoacetates, electron-deficient alkynes | Fair to good | Versatile, allows structural diversity | Mixture of products; requires chromatography |
Detailed Research Findings and Mechanistic Insights
Mamedov Rearrangement
One-Pot Three-Component Reaction
- The initial formation of benzimidazolium bromides is critical, which then generates reactive N-ylides upon epoxide ring opening.
- The 1,3-dipolar cycloaddition step is regio- and stereospecific, influenced by the nature of the electron-deficient alkyne.
- The reaction pathway can be modulated by the molar ratios of reactants and temperature to favor pyrrolo[1,2-a]benzimidazole over quinoxalinone derivatives.
- The method has been extensively studied with various substituted benzimidazoles and alkynes, demonstrating broad applicability.
Q & A
Q. What are the primary synthetic routes to 1-methyl-1H-pyrrolo[1,2-a]benzimidazole?
The compound is typically synthesized via alkylation of 2-phenylimidazo[1,2-a]benzimidazole derivatives. For example, 1-methyl derivatives are obtained by treating 2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole with methylating agents (e.g., methyl iodide) in basic media (e.g., NaOH/EtOH) . Cyclization of 1-alkyl-3-acylmethyl-2-iminobenzimidazolium bromides in the presence of sodium acetate is another method, yielding stable 3-acetyl derivatives .
Q. How can the regioselectivity of electrophilic substitution in this compound be predicted?
Experimental studies show bromination occurs at the 3-position of the imidazole ring, while hydroxymethylylation targets the benzene ring. Computational methods, such as LCAO MO (Linear Combination of Atomic Orbitals – Molecular Orbital) calculations, align with these results by analyzing electron density distribution in 1H and 9H tautomers .
Q. What analytical techniques are critical for structural confirmation?
Single-crystal X-ray diffraction (e.g., SHELX refinement ) is definitive for resolving tautomeric forms. Complementary methods include IR spectroscopy (to track functional groups like acetyl or benzoyl substituents ) and HPLC for monitoring reaction purity, especially in multicomponent syntheses prone to byproducts like pyrrolo[1,2-a]quinoxalinones .
Advanced Research Questions
Q. How do reaction conditions influence product distribution in multicomponent syntheses?
Solvent and temperature critically affect outcomes. For instance, 1,2-epoxybutane at reflux yields pyrrolo[1,2-a]benzimidazoles, while propylene oxide at room temperature favors pyrrolo[1,2-a]quinoxalines due to differing acid scavenging and dipolarophile reactivity . HPLC analysis of crude mixtures is advised to optimize conditions and minimize byproducts .
Q. What strategies enhance the biological activity of pyrrolo[1,2-a]benzimidazole derivatives?
Structure-activity relationship (SAR) studies reveal that 3-substituents significantly modulate cytotoxicity. Introducing basic groups (e.g., aziridinyl) enhances DNA-binding via hydrogen bonding in the major groove. Enantiomerically pure derivatives (R/S configurations) may improve stereoselective activation by DT-diaphorase, though further validation is needed .
Q. How can computational methods guide experimental design?
Quantum mechanical calculations (e.g., π-electron LCAO MO) predict electrophilic substitution sites, reducing trial-and-error in functionalization . Artificial neural networks (ANNs) correlate substituent effects with biological activity, as demonstrated in intraocular pressure-lowering studies of related imidazo[1,2-a]benzimidazoles .
Data Contradiction and Optimization
Q. How to resolve discrepancies in reported synthetic yields?
Variations often stem from solvent purity or competing pathways. For example, dimethyl acetylenedicarboxylate reacts with both starting benzimidazoles and intermediates, leading to complex mixtures. Rigorous exclusion of moisture and use of molecular sieves (e.g., in CHCl3 reactions ) improve reproducibility.
Q. Why do some derivatives exhibit unexpected biological inactivity?
Decomposition pathways, such as homologation of the pyrrolo ring (e.g., tetrahydropyrido derivatives), may reduce stability. Reductive activation studies suggest trapping of hydroquinone intermediates by nucleophiles (e.g., 5'-dAMP), necessitating controlled redox conditions .
Methodological Best Practices
Optimizing alkylation for N-methylation
Use NaH in DMF for regioselective N1-methylation, as neutral conditions may lead to N9-substitution. Monitor via TLC (silica gel, ethyl acetate/hexane) and confirm with H NMR (singlet for N-CH3 at δ ~3.5 ppm) .
Handling air-sensitive intermediates
Perform reactions under inert gas (N2/Ar) and use anhydrous solvents (e.g., distilled 1,2-epoxybutane ). For aziridinyl derivatives, avoid prolonged light exposure to prevent ring-opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
